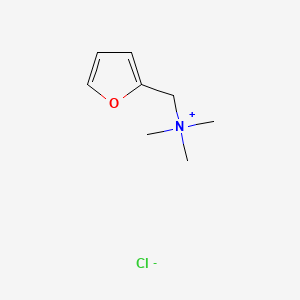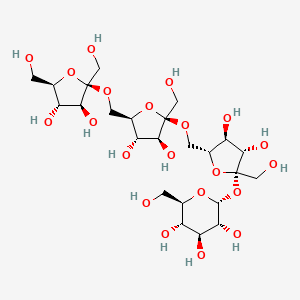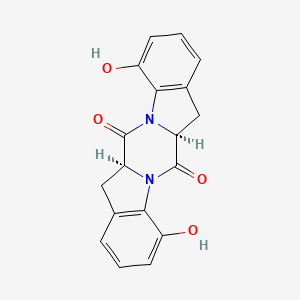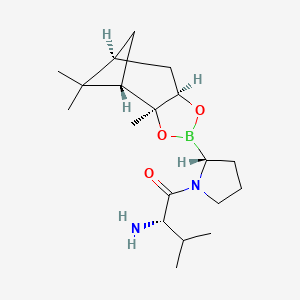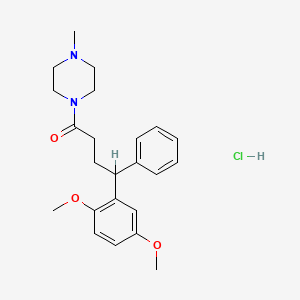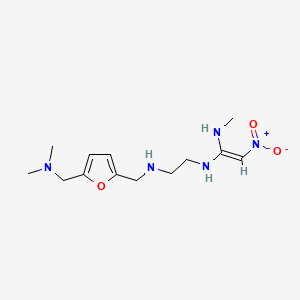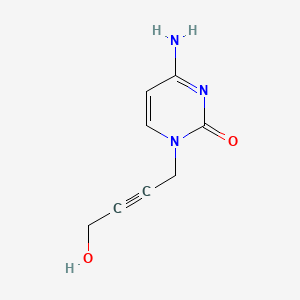
(4-Hydroxy-2-butyn)cytosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-2-butyn)cytosine is a chemical compound that belongs to the class of pyrimidines, which are essential components of nucleic acids. This compound features a cytosine base modified with a hydroxy group and a butynyl group, making it distinct in its structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxy-2-butyn)cytosine typically involves the modification of cytosine through organic reactions. One common method is the nucleophilic substitution reaction, where cytosine is treated with appropriate reagents to introduce the hydroxy and butynyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Hydroxy-2-butyn)cytosine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-2-butyn)cytosine has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of nucleic acid chemistry.
Biology: The compound can be utilized in genetic studies to understand the role of modified nucleotides in DNA and RNA.
Industry: this compound can be used in the production of diagnostic reagents and research tools.
Wirkmechanismus
The mechanism by which (4-Hydroxy-2-butyn)cytosine exerts its effects involves its interaction with molecular targets and pathways. The hydroxy and butynyl groups can influence the binding affinity and specificity of the compound to nucleic acids, potentially altering gene expression and cellular processes.
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxy-2-butyn)cytosine is unique compared to other similar compounds due to its specific structural modifications. Some similar compounds include cytosine, 5-methylcytosine, and 5-hydroxymethylcytosine. These compounds differ in their functional groups and biological roles, highlighting the distinctiveness of this compound.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
114987-17-6 |
|---|---|
Molekularformel |
C8H9N3O2 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
4-amino-1-(4-hydroxybut-2-ynyl)pyrimidin-2-one |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h3,5,12H,4,6H2,(H2,9,10,13) |
InChI-Schlüssel |
IWKHNPUWJPHSEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)CC#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


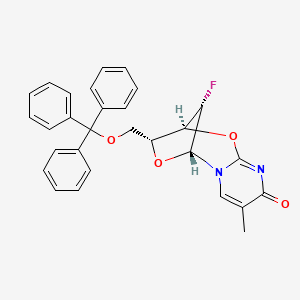
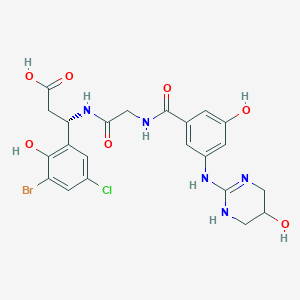
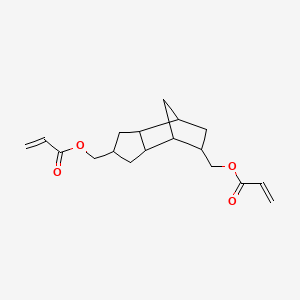
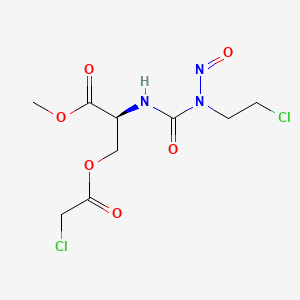
![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
